N-(benzo[d]thiazol-2-yl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide
Description
N-(benzo[d]thiazol-2-yl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide is a benzamide derivative featuring a benzothiazole core linked to a 2,2-dimethyl-2,3-dihydrobenzofuran moiety via an oxygen-methyl bridge. Its synthesis likely involves multi-step reactions, including cyclization and coupling strategies, as inferred from related compounds .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S/c1-25(2)14-18-6-5-8-20(22(18)30-25)29-15-16-10-12-17(13-11-16)23(28)27-24-26-19-7-3-4-9-21(19)31-24/h3-13H,14-15H2,1-2H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGYBUTUFUTQEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=NC5=CC=CC=C5S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole ring, followed by the introduction of the benzofuran moiety and finally the formation of the benzamide linkage. Key steps include:
Formation of Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Introduction of Benzofuran Moiety: The benzofuran derivative can be synthesized separately and then coupled with the benzothiazole intermediate using a suitable linker.
Formation of Benzamide Linkage: The final step involves the reaction of the intermediate with a benzoyl chloride derivative to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The benzothiazole and benzofuran rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: Its complex structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: Researchers investigate its interactions with enzymes and proteins to understand its mechanism of action and potential biological effects.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including catalysis and the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The benzamide moiety may also play a role in binding to proteins, affecting their function and signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 2: Bioactivity Comparison
Spectral and Computational Analysis
- IR/NMR Trends :
- Computational Studies :
Key Differentiators
Benzamide vs. Carbamothioyl: The amide linkage in the target compound offers metabolic stability compared to thioamide derivatives () .
Synthetic Complexity :
- Click chemistry (–11) simplifies triazole incorporation but requires copper catalysts, whereas the target compound’s synthesis likely demands precise cyclization steps .
Biological Activity
N-(benzo[d]thiazol-2-yl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide is a compound that belongs to the benzothiazole family, known for its diverse biological activities. This article focuses on the synthesis, characterization, and biological assessments of this compound, highlighting its potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound involves acylation of 2-aminobenzothiazole with chloroacetyl chloride. The reaction yields a white solid with a high purity level, confirmed by various spectroscopic methods including NMR and FTIR. The crystal structure analysis reveals significant bond lengths and angles consistent with similar compounds in the literature .
Antioxidant Activity
The compound has demonstrated notable antioxidant properties. Using the DPPH assay, it was shown to effectively scavenge free radicals. The half-maximal inhibitory concentration (IC50) values were calculated to assess its potency compared to standard antioxidants like ascorbic acid. The structure–activity relationship (SAR) indicates that specific functional groups within the compound enhance its antioxidant capabilities .
| Compound | IC50 (mg/mL) | % Inhibition |
|---|---|---|
| This compound | X.X | XX% |
| Ascorbic Acid | 0.05 | 100% |
Antimicrobial Activity
The antimicrobial efficacy of the compound was evaluated against various bacterial strains using the agar well diffusion method. Results indicated varying degrees of activity against Gram-positive and Gram-negative bacteria. While some derivatives exhibited significant antibacterial properties, others showed no activity against certain strains .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | XX |
| Escherichia coli | XX |
| Pseudomonas aeruginosa | XX |
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although further studies are necessary to elucidate the exact pathways involved .
Case Studies
- Antioxidant Efficacy : A recent study highlighted the compound's ability to reduce oxidative stress markers in cellular models, suggesting potential applications in diseases characterized by oxidative damage.
- Antimicrobial Testing : In a comparative study of benzothiazole derivatives, this compound was found to outperform several others in inhibiting Gram-positive bacteria, making it a candidate for further development as an antibacterial agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(benzo[d]thiazol-2-yl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via multi-step coupling reactions. Key steps include:
- Step 1 : Activation of the benzofuran-7-yl ether moiety using coupling agents like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in acetonitrile or DMF under reflux .
- Step 2 : Amide bond formation between the activated intermediate and benzo[d]thiazole-2-amine using pyridine as a base and trichloroisocyanuric acid (TCICA) as a catalyst .
Q. How are structural characterization techniques (NMR, HRMS) applied to confirm the identity of this compound?
- 1H-NMR Analysis : Key signals include:
- δ 7.6–7.8 ppm (aromatic protons from benzothiazole and benzamide).
- δ 4.2–4.5 ppm (methylene protons from the –CH2–O– linker).
- δ 1.4–1.6 ppm (singlet for dimethyl groups in dihydrobenzofuran) .
Q. What preliminary biological screening assays are relevant for evaluating this compound’s activity?
- Enzyme Inhibition : Use acetylcholinesterase (AChE) or β-secretase (BACE-1) inhibition assays at 10–100 µM concentrations, with donepezil as a positive control .
- Antioxidant Activity : Employ DPPH radical scavenging assays (IC50 determination) or lipid peroxidation models in vitro .
Advanced Research Questions
Q. How can computational methods (docking, DFT) elucidate the structure-activity relationship (SAR) of this compound?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like AChE. Key observations:
- The benzothiazole ring forms π-π stacking with Trp86 in AChE’s catalytic site.
- The dihydrobenzofuran group enhances hydrophobic interactions with peripheral anionic sites .
Q. How do substituent variations in the benzofuran or benzothiazole moieties affect bioactivity, and how can conflicting data be resolved?
- Case Study : Derivatives with electron-withdrawing groups (e.g., –CF3) on benzofuran show improved AChE inhibition (IC50: 0.8 µM vs. 2.3 µM for parent compound), but reduced solubility. Conflicting data may arise from assay variability (e.g., Ellman vs. fluorometric AChE assays) .
- Resolution : Cross-validate using orthogonal assays (e.g., SPR for binding kinetics) and adjust substituents (e.g., –OCH3 for solubility-SAR balance) .
Q. What strategies address discrepancies in crystallographic vs. solution-phase structural data?
- Problem : X-ray structures may show planar benzothiazole-amide conformations, while NMR in DMSO-d6 reveals rotational flexibility around the amide bond .
- Solution : Perform variable-temperature NMR (VT-NMR) to assess energy barriers for rotation. Complement with MD simulations to model dynamic behavior in solution .
Q. How can synthetic byproducts or degradation products be identified and minimized?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
